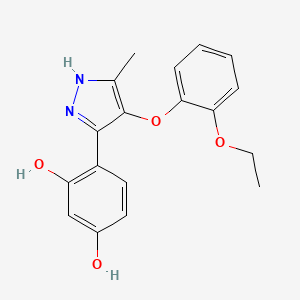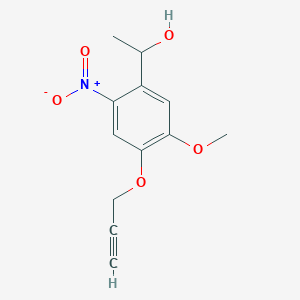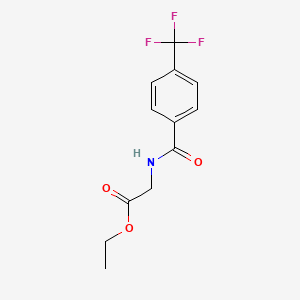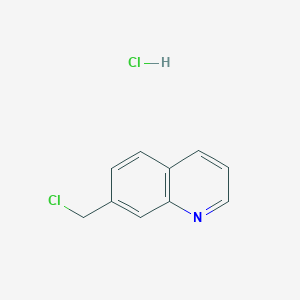![molecular formula C11H20FNO3 B2357190 Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2375270-86-1](/img/structure/B2357190.png)
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is valuable in various fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
The synthesis of tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The Boc-protection method was introduced in the late fifties and has been widely applied in peptide synthesis . The preparation involves converting an amino function to tert-butyl carbamate, which can be cleaved by mild acidolysis . Industrial production methods may involve the use of di-tert-butyl dicarbonate (Boc2O) under various conditions to achieve the desired protection .
Chemical Reactions Analysis
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: Common oxidizing agents such as KMnO4 and OsO4 can be used.
Reduction: Reducing agents like LiAlH4 and NaBH4 are typically employed.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate is used in various scientific research applications:
Chemistry: It serves as a protecting group for amines in organic synthesis, facilitating the preparation of complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is valuable in drug discovery, particularly in the design and synthesis of new pharmaceuticals.
Industry: The compound is used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate involves its role as a protecting group. The tert-butyl carbamate group provides stability to the amino function, preventing unwanted reactions during synthesis. The molecular targets and pathways involved include interactions with various enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines.
Carboxybenzyl (CBz) carbamate: Another protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: A protecting group that can be removed with an amine base.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-11(4-5-12)6-8(14)7-11/h8,14H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVIVRDSGCIAPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)
![2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid](/img/structure/B2357112.png)

![1H-Indazol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2357116.png)


![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)


![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)
![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)
